Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture vs. (R)-Enantiomer for Asymmetric Synthesis
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is commercially available as a racemic mixture or as the pure (S)-enantiomer (CAS: 1213141-07-1), enabling precise stereochemical control in asymmetric syntheses . In contrast, the (R)-enantiomer (CAS: 1213310-67-8) is also available, but the (S)-form is preferentially utilized in the preparation of bioactive molecules, including kinase inhibitors, where chirality dictates target engagement [1]. The defined stereochemistry of the (S)-enantiomer ensures reproducibility in research and industrial applications, whereas use of the racemate or incorrect enantiomer can lead to inactive or off-target compounds .
| Evidence Dimension | Stereochemical purity and availability |
|---|---|
| Target Compound Data | (S)-enantiomer available, CAS 1213141-07-1, 97% purity |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213310-67-8) and racemic mixture (CAS 1270473-03-4) |
| Quantified Difference | Enantiomeric excess not specified, but (S)-form is explicitly offered for stereochemical control |
| Conditions | Commercial availability and research use |
Why This Matters
Procurement of the correct enantiomer is essential for achieving desired biological activity and avoiding costly synthetic failures in chiral drug discovery programs.
- [1] Kuujia. (n.d.). Cas no 1213141-07-1 ((S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine). Retrieved from https://www.kuujia.com View Source
